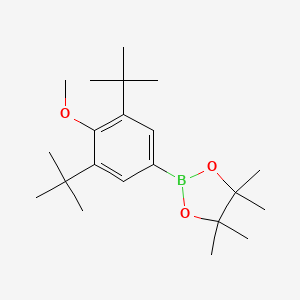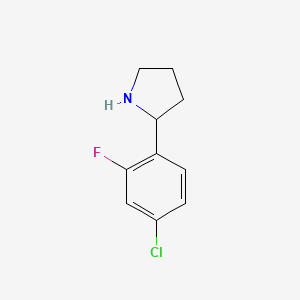![molecular formula C22H28N2O4 B15156155 1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B15156155.png)
1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethoxyphenylmethyl group and a 3-methylphenoxyethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,3-dimethoxyphenylmethyl group.
Attachment of the Ethanone Moiety: The 3-methylphenoxyethanone group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various functionalized piperazine derivatives.
Aplicaciones Científicas De Investigación
1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as antipsychotic or antidepressant agents.
Biology: The compound can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.
Industry: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to various pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(3,4-Dimethoxyphenyl)-1-propanol
Uniqueness
1-{4-[(2,3-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}-2-(3-METHYLPHENOXY)ETHANONE is unique due to its specific substitution pattern on the piperazine ring and the presence of both methoxy and methylphenoxy groups. This combination of functional groups provides a distinct pharmacological profile and potential for diverse chemical reactivity.
Propiedades
Fórmula molecular |
C22H28N2O4 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C22H28N2O4/c1-17-6-4-8-19(14-17)28-16-21(25)24-12-10-23(11-13-24)15-18-7-5-9-20(26-2)22(18)27-3/h4-9,14H,10-13,15-16H2,1-3H3 |
Clave InChI |
OZZWIZVFUKIKEN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B15156083.png)
![Methyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156094.png)

![Methyl 3-{[(4-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15156104.png)

![Propyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15156123.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15156131.png)
![sodium;2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one](/img/structure/B15156133.png)


![6-({1-[4-Hydroxy-2-({1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)hexanoic acid](/img/structure/B15156146.png)

![3-[(4-bromophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B15156152.png)

